Enhanced Lipophilicity (XLogP3) of the Propyl Derivative Over the Ethyl Analog
The target compound (5-propyl) exhibits a computed XLogP3-AA value of 0.8, representing a 0.3 log unit increase in lipophilicity relative to the 5-ethyl analog (XLogP3-AA = 0.5) as computed by the XLogP3 3.0 algorithm and reported in PubChem [1][2]. This increment corresponds to approximately a twofold increase in the octanol-water partition coefficient, indicating substantially higher hydrophobicity. The 5-methyl analog is expected to have an even lower XLogP3 (estimated ~0.2), though direct PubChem computed data were not available at the time of this guide .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 5-ethyl analog (CAS 331837-70-8): XLogP3-AA = 0.5; 5-methyl analog (CAS 332898-05-2): XLogP3-AA estimated ~0.2 (no authoritative computed value identified) |
| Quantified Difference | ΔXLogP3 = +0.3 vs. ethyl; ~+0.6 vs. estimated methyl |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem release 2024.11.20 / 2025.04.14 |
Why This Matters
Higher lipophilicity favors passive membrane diffusion and may improve central nervous system penetration, making the propyl analog a more suitable candidate for cell-based assays and in vivo studies where enhanced bioavailability is desired.
- [1] PubChem Compound Summary CID 4639375, 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, National Library of Medicine, 2025. View Source
- [2] PubChem Compound Summary CID 1945536, (4-Amino-5-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, National Library of Medicine, 2024. View Source
